REACTION_SMILES
|
[CH3:37][OH:38].[c:1]1(-[c:7]2[n:8][n:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH:29]=[CH:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[OH:36])[c:10](-[c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][n:9]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[OH:36])[c:10](-[c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
O=C(O)CCCC=CCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCC=CCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCCCCCCCCn1nc(-c2ccccc2)c(-c2ccccc2)c1-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |